(E)-4-((4-Aminophenyl)diazenyl)-2-chlorophenol
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Overview
Description
(E)-4-((4-Aminophenyl)diazenyl)-2-chlorophenol: 4-[(E)-(4-aminophenyl)diazenyl]phenol , is a chemical compound with the molecular formula C12H10N2OCl. It features an azo group (N=N) and a chlorophenol moiety. The compound’s structure is characterized by the presence of a diazo linkage (N=N) between the amino group and the phenolic ring.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves diazotization of 4-aminophenol followed by coupling with 2-chlorophenol. The reaction proceeds as follows:
-
Diazotization
- 4-Aminophenol reacts with sodium nitrite (NaNO2) in acidic conditions to form the diazonium salt.
- The diazonium salt is highly reactive and can couple with various aromatic compounds.
-
Coupling Reaction
- The diazonium salt is then coupled with 2-chlorophenol (o-chlorophenol) under alkaline conditions.
- The coupling reaction forms the target compound, (E)-4-((4-aminophenyl)diazenyl)-2-chlorophenol.
Industrial Production:
Industrial production methods may involve variations of the above synthetic routes, optimized for efficiency and yield.
Chemical Reactions Analysis
Reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation reactions.
Substitution: The chlorine atom can be substituted by other nucleophiles.
Reduction: Reduction of the diazo group to an amino group is possible.
Common Reagents and Conditions:
Diazotization: NaNO, HCl, low temperature.
Coupling: Alkaline conditions (NaOH), temperature control.
Major Products:
The major product is the target compound itself, (E)-4-((4-aminophenyl)diazenyl)-2-chlorophenol.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a model compound for studying diazo coupling reactions.
Biology: Investigated for potential biological activities.
Medicine: Explored for its pharmacological properties.
Industry: Used as a dye intermediate and in colorants.
Mechanism of Action
The exact mechanism of action is context-dependent, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to elucidate specific targets and pathways.
Comparison with Similar Compounds
While (E)-4-((4-Aminophenyl)diazenyl)-2-chlorophenol is unique due to its specific substitution pattern and diazo linkage, similar compounds include:
4-Aminophenol: Lacks the diazo group.
4-Chlorophenol: Lacks the azo linkage.
Properties
CAS No. |
669092-47-1 |
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Molecular Formula |
C12H10ClN3O |
Molecular Weight |
247.68 g/mol |
IUPAC Name |
4-[(4-aminophenyl)diazenyl]-2-chlorophenol |
InChI |
InChI=1S/C12H10ClN3O/c13-11-7-10(5-6-12(11)17)16-15-9-3-1-8(14)2-4-9/h1-7,17H,14H2 |
InChI Key |
YEYYEANBVVPSRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
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